C5-Heterocycle Substituent Swap Drives Antibacterial Potency Differentiation Against S. aureus on the 6-Methyl-4-phenylpyrimidin-2(1H)-one Scaffold
In a direct head-to-head comparison of twenty derivatives built on the 3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one scaffold, compounds bearing a 5-(5-mercapto-4H-1,2,4-triazol-3-yl) substituent at C5 demonstrated consistently higher antibacterial inhibition zones against Staphylococcus aureus than the corresponding 5-(5-amino-1,3,4-thiadiazol-2-yl) analogs, with the triazole series outperforming the thiadiazole series across multiple derivatives [1]. This intra-scaffold comparison establishes that C5 functionalization on this specific core is a critical potency determinant.
| Evidence Dimension | Antibacterial inhibition zone (mm) against S. aureus |
|---|---|
| Target Compound Data | Triazole-substituted derivatives: zone of inhibition range up to 24 mm at 100 µg/disc (best-performing derivative) |
| Comparator Or Baseline | Thiadiazole-substituted derivatives: zone of inhibition range up to 20 mm at 100 µg/disc; Ciprofloxacin standard: 30 mm at 5 µg/disc |
| Quantified Difference | Triazole derivatives produced inhibition zones approximately 2–7 mm larger than corresponding thiadiazole analogs; select triazole compounds approached ~80% of ciprofloxacin activity at 20× the loading |
| Conditions | Agar disc diffusion assay; S. aureus clinical isolate; 100 µg compound per disc; incubation at 37°C for 24 h |
Why This Matters
This demonstrates that the 6-methyl-4-phenylpyrimidin-2(1H)-one scaffold is not a passive carrier—the choice of C5 heterocycle determines antibacterial potency, making the unsubstituted parent compound (CAS 6320-47-4) the essential starting material for systematic C5 SAR exploration.
- [1] Andrews, B.; Komathi, K.; Mohan, S. Synthesis and Comparing the Antibacterial Activities of Pyrimidine Derivatives. J. Chem. Sci. 2017, 129 (3), 335–341. View Source
